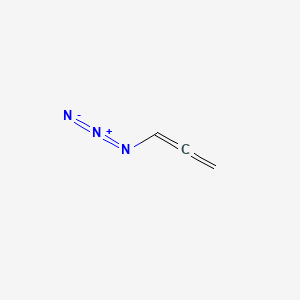
1-Azidopropadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azidopropadiene is an organic compound characterized by the presence of an azide group attached to a propadiene backbone
Vorbereitungsmethoden
1-Azidopropadiene can be synthesized through several routes. One common method involves the reaction of propargyl alcohol with sodium azide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product. Industrial production methods often involve continuous-flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Azidopropadiene undergoes a variety of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with alkyl halides, to form new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: this compound can undergo 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form triazoles, which are valuable intermediates in organic synthesis.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. Major products formed from these reactions include amines and triazoles.
Wissenschaftliche Forschungsanwendungen
1-Azidopropadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound is used in bioorthogonal chemistry, where it serves as a reactive handle for labeling and tracking biomolecules in living systems.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs with antimicrobial and anticancer properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its ability to undergo controlled polymerization reactions.
Wirkmechanismus
The mechanism by which 1-azidopropadiene exerts its effects is primarily through its reactivity as an azide. The azide group can participate in various chemical transformations, including nucleophilic substitution and cycloaddition reactions. These reactions often involve the formation of highly reactive intermediates, such as nitrenes, which can further react with other molecules to form stable products.
Vergleich Mit ähnlichen Verbindungen
1-Azidopropadiene can be compared with other azide-containing compounds, such as azidomethane and azidoethane. While all these compounds share the azide functional group, this compound is unique due to its propadiene backbone, which imparts distinct reactivity and stability. Similar compounds include:
Azidomethane: A simpler azide with a single carbon backbone.
Azidoethane: An azide with a two-carbon backbone.
Azidobenzene: An aromatic azide with different reactivity due to the presence of the benzene ring.
This compound’s unique structure allows it to participate in a broader range of chemical reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
88596-79-6 |
|---|---|
Molekularformel |
C3H3N3 |
Molekulargewicht |
81.08 g/mol |
InChI |
InChI=1S/C3H3N3/c1-2-3-5-6-4/h3H,1H2 |
InChI-Schlüssel |
QMQXDDMLNGMXBM-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


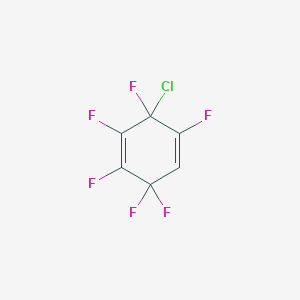
![Methyl trimethylsilyl {1-[(trimethylsilyl)oxy]ethyl}phosphonate](/img/structure/B14384047.png)
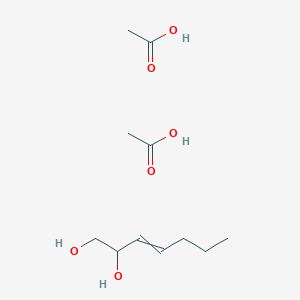
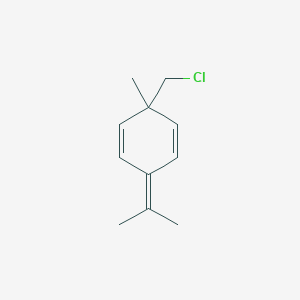
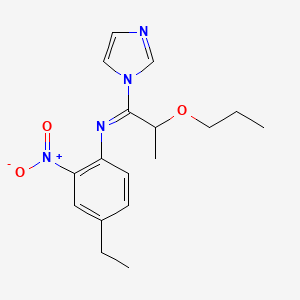



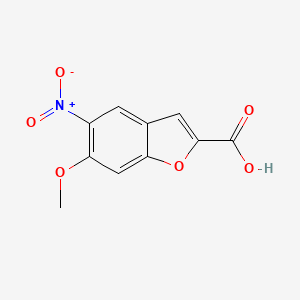
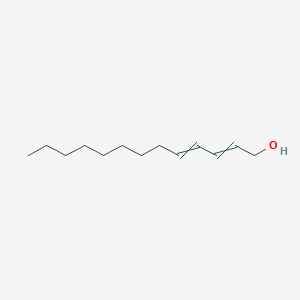
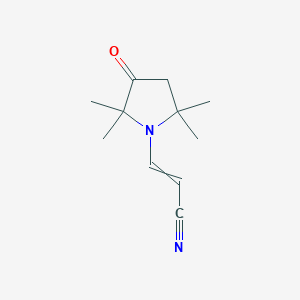
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)
![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)
